molecular formula C15H18BF3O5 B14033841 Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B14033841
M. Wt: 346.11 g/mol
InChI Key: VMKCQVJLUMCSSK-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of a suitable boronic acid or boronate ester with a halogenated benzoate derivative. One common method involves the palladium-catalyzed coupling of a boronic acid with a halogenated benzoate under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Coupling Products: Biaryl compounds or other carbon-carbon bonded structures.

    Oxidation Products: Boronic acids or other oxidized boron-containing compounds.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic properties of the fluorine and difluoromethoxy substituents, which can modulate its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both difluoromethoxy and fluoro substituents on the benzoate ring. These substituents can significantly influence the compound’s reactivity and stability, making it distinct from other boronic esters. The combination of these functional groups provides unique electronic and steric properties that can be exploited in various chemical transformations and applications.

Properties

Molecular Formula

C15H18BF3O5

Molecular Weight

346.11 g/mol

IUPAC Name

methyl 2-(difluoromethoxy)-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H18BF3O5/c1-14(2)15(3,4)24-16(23-14)9-6-8(12(20)21-5)11(7-10(9)17)22-13(18)19/h6-7,13H,1-5H3

InChI Key

VMKCQVJLUMCSSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)C(=O)OC

Origin of Product

United States

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